2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClF3N3O2S2/c22-12-2-4-13(5-3-12)29-19(31)18-15(7-8-32-18)28-20(29)33-10-17(30)27-16-9-11(21(24,25)26)1-6-14(16)23/h1-6,9H,7-8,10H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJPCZQSOXJNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClF3N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a complex chemical structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound can be dissected into several functional groups that contribute to its biological activity:
- Thieno[3,2-d]pyrimidine core : This moiety is known for its role in various biological activities, particularly in oncology.
- Bromophenyl and trifluoromethyl substituents : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.
Structural Formula
The structural formula can be summarized as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis.
Case Study: Antitumor Efficacy
In a study conducted by Shen et al. (2011), a series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against human tumor cell lines such as KB and HepG2. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that the thieno[3,2-d]pyrimidine scaffold is promising for further development in anticancer therapies .
The proposed mechanism of action for this compound involves:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes like topoisomerase II, which is crucial for DNA replication and repair.
- Induction of apoptosis : The ability to trigger programmed cell death in cancer cells has been noted, which is vital for effective cancer treatment.
Antimicrobial Activity
Research has also suggested potential antimicrobial properties. In studies involving related compounds, antimicrobial assays demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . This indicates that modifications in the thieno[3,2-d]pyrimidine structure could lead to new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of electron-withdrawing groups (like bromine and trifluoromethyl) has been correlated with increased potency against cancer cells.
| Substituent | Effect on Activity |
|---|---|
| Bromophenyl | Increases lipophilicity |
| Trifluoromethyl | Enhances biological target interaction |
| Acetamide group | Modulates solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
